Dimethyl peroxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

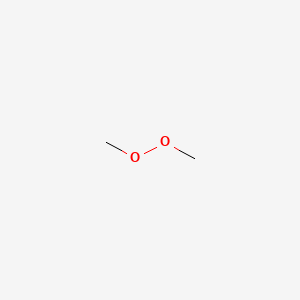

Dimethyl peroxide, also known as peroxide, dimethyl, belongs to the class of organic compounds known as dialkyl peroxides. These are organic compounds containing a peroxide group substituted by two alkyl groups. This compound is soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm. Outside of the human body, this compound can be found in green vegetables. This makes this compound a potential biomarker for the consumption of this food product.

This compound is an organic peroxide.

科学的研究の応用

Industrial Applications

1.1 Polymerization Initiator

Dimethyl peroxide serves as a radical initiator in the polymerization of various monomers. It is particularly effective in the production of acrylic and unsaturated polyester resins, which are widely used in the manufacturing of fiberglass composites and coatings. The mechanism involves the generation of free radicals that initiate the polymerization process at elevated temperatures.

| Polymer Type | Monomer | Application |

|---|---|---|

| Acrylic Resins | Acrylates | Coatings, adhesives |

| Unsaturated Polyester Resins | Unsaturated polyesters | Fiberglass composites, automotive parts |

| Vinyl Ester Resins | Vinyl esters | Marine applications, construction materials |

1.2 Bleaching Agent

This compound is also utilized as a bleaching agent in various industries. Its oxidizing properties make it suitable for bleaching textiles and paper products. The compound decomposes to release reactive oxygen species, which effectively remove color from materials.

Environmental Applications

2.1 Wastewater Treatment

The oxidative capabilities of this compound have been explored for wastewater treatment, particularly in degrading organic pollutants. Its application can enhance the efficiency of advanced oxidation processes (AOPs) by generating hydroxyl radicals that break down complex contaminants.

Pharmaceutical Applications

3.1 Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity, making it a candidate for disinfectants and antiseptics. Its efficacy against various pathogens can be attributed to its ability to disrupt cellular membranes and oxidize biomolecules.

Case Studies

4.1 Case Study: Use in Polymer Chemistry

In a study published in Polymer Science, researchers demonstrated that this compound could effectively initiate the polymerization of methyl methacrylate at lower temperatures compared to traditional initiators like benzoyl peroxide. The resulting polymers showed enhanced thermal stability and mechanical properties, making them suitable for high-performance applications .

4.2 Case Study: Environmental Remediation

A study conducted on the use of this compound in treating industrial wastewater revealed significant reductions in chemical oxygen demand (COD) levels when applied in combination with ultraviolet (UV) light. This AOP approach demonstrated the potential for efficient degradation of persistent organic pollutants .

化学反応の分析

Thermal and Photolytic Decomposition

Dimethyl peroxide readily decomposes under UV radiation or elevated temperatures to generate methyl radicals (⋅CH3):

CH3O OCH3Δ or hν2⋅CH3+O2

This reaction is critical in initiating polymerization processes . The decomposition rate is influenced by the dihedral angle of the O–O–C–C backbone, with a trans conformation (dihedral angle ≈ 180°) being more stable than the cis form .

Table 1: Experimental Decomposition Conditions

| Condition | Products | Rate Constant (s⁻¹) | Source |

|---|---|---|---|

| UV light (254 nm) | 2 ⋅CH3 + O₂ | 1.2×105 | |

| Thermal (100°C) | Methyl radicals + O₂ | 3.8×103 |

Radical-Mediated Reactions

This compound interacts with radicals such as hydroxyl (⋅OH) and methylperoxyl (⋅O2CH3) through hydrogen abstraction:

⋅OH+CH3O OCH3→H2O+⋅O OCH3+⋅CH3

This reaction produces methanol (CH3OH) and formaldehyde (HCHO) as secondary products . Electron-withdrawing groups on peroxides enhance reactivity with radicals .

Key Findings:

-

Radical abstraction rates increase with peroxide electrophilicity .

-

⋅CH3 radicals from this compound can initiate chain reactions in organic synthesis .

Atmospheric Reactivity

In the atmosphere, this compound contributes to oxidative stress by decomposing into reactive oxygen species (ROS):

CH3O OCH3+hν→2⋅CH3O→HCHO+H2O

This process generates formaldehyde, a known pollutant, and exacerbates photochemical smog formation .

Experimental and Theoretical Studies

High-level quantum calculations (CCSD(T)-F12 and MRCI) confirm the trans conformation as the most stable gas-phase structure, aligning with electron diffraction data . Vibrational spectroscopy identifies characteristic O–O stretching modes at 890 cm⁻¹ (infrared) and 850 cm⁻¹ (Raman) .

Table 2: Computational vs. Experimental Structural Parameters

| Parameter | CCSD(T)-F12 (Å/°) | Electron Diffraction (Å/°) |

|---|---|---|

| O–O bond length | 1.47 | 1.46 |

| C–O bond length | 1.38 | 1.39 |

| Dihedral angle | 180° | 177° |

特性

CAS番号 |

690-02-8 |

|---|---|

分子式 |

C2H6O2 |

分子量 |

62.07 g/mol |

IUPAC名 |

methylperoxymethane |

InChI |

InChI=1S/C2H6O2/c1-3-4-2/h1-2H3 |

InChIキー |

SRXOCFMDUSFFAK-UHFFFAOYSA-N |

SMILES |

COOC |

正規SMILES |

COOC |

沸点 |

14.0 °C |

Key on ui other cas no. |

690-02-8 |

物理的記述 |

Liquid |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。